molecular formula C10H12F3N B8467714 N-(2,2,2-Trifluoro-1-methylethyl)benzenemethanamine

N-(2,2,2-Trifluoro-1-methylethyl)benzenemethanamine

Cat. No.: B8467714
M. Wt: 203.20 g/mol
InChI Key: BDFXCYINJQZXHU-UHFFFAOYSA-N
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Description

N-(2,2,2-Trifluoro-1-methylethyl)benzenemethanamine is a useful research compound. Its molecular formula is C10H12F3N and its molecular weight is 203.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

N-benzyl-1,1,1-trifluoropropan-2-amine

InChI

InChI=1S/C10H12F3N/c1-8(10(11,12)13)14-7-9-5-3-2-4-6-9/h2-6,8,14H,7H2,1H3

InChI Key

BDFXCYINJQZXHU-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)(F)F)NCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

After briskly stirring a mixture of 1,1,1-trifluoroacetone (1.0 ml; 11.2 mmol), benzylamine (1.1 ml; 10 mmol), AcOH (2 ml) and 3 Å molecular sieves (5 g) in 30 ml of CH2Cl2 for 2 hour at room temperature, sodium triacetoxyborohydride (4.25 g; 20 mmol) was added. After stirring 48 hours at room temperature, the reaction mixture was filtered through celite. After removing the volatiles in vacuo the residue was partitioned between ether (100 ml) and 1N NaOH (100 ml). The organic layer was washed with brine (50 ml), dried (MgSO4) and filtered through a 5×5 cm pad of silica gel. The pad was rinsed with ether and the filtrate was concentrated to afford 2.0 g (99%) of the title compound of this step as a colorless liquid.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.25 g
Type
reactant
Reaction Step Two
Yield
99%

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